2,6-Dihydroxy-4-pentylbenzoic acid
Overview
Description
2,6-Dihydroxy-4-pentylbenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and a pentyl group at the 4 position on the benzene ring
Mechanism of Action
Target of Action
2,6-Dihydroxy-4-pentylbenzoic acid primarily targets olivetolic acid synthase and protein kinases . These enzymes play crucial roles in various cellular processes, including the synthesis of important metabolites and regulation of cell signaling pathways.
Mode of Action
The compound interacts with its targets by inhibiting their activity. For olivetolic acid synthase, this inhibition disrupts the synthesis of olivetolic acid, a precursor in the biosynthesis of cannabinoids. For protein kinases, the inhibition affects phosphorylation processes, leading to altered cell signaling and function .
Biochemical Pathways
By inhibiting protein kinases, this compound affects several downstream signaling pathways. This includes pathways involved in cell growth, apoptosis, and protein synthesis. The disruption of these pathways can lead to reduced cell proliferation and increased cell death, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is likely absorbed through passive diffusion, distributed widely in tissues, metabolized by liver enzymes, and excreted primarily via the kidneys. These properties influence its overall efficacy and duration of action in the body .
Result of Action
At the molecular level, the inhibition of olivetolic acid synthase and protein kinases leads to decreased synthesis of specific metabolites and altered cell signaling. At the cellular level, this results in reduced protein synthesis and induction of apoptosis in certain cancer cells . These effects contribute to the compound’s potential therapeutic benefits.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components could either enhance or inhibit its action .
Biochemical Analysis
Biochemical Properties
2,6-Dihydroxy-4-pentylbenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as olivetolic acid synthase and protein kinases. These interactions are crucial as they can inhibit the activity of these enzymes, leading to various biochemical effects. For instance, this compound has been shown to inhibit protein synthesis and induce apoptosis in some cancer cells by activating caspases .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit protein synthesis and induce apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as olivetolic acid synthase and protein kinases, leading to changes in gene expression and enzyme activity. These interactions result in the inhibition of protein synthesis and the activation of apoptotic pathways in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as the inhibition of cancer cell proliferation. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation, which in turn affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. Understanding these localization mechanisms is important for optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxy-4-pentylbenzoic acid can be synthesized through several methods. One common approach involves the structural modification of perlatolic acid. The synthesis typically involves the following steps:
Starting Material: Olivetol (3,5-dihydroxy-1-pentylbenzene) is used as the starting material.
Oxidation: Olivetol is oxidized to form this compound.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar starting materials and reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxy-4-pentylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters.
Scientific Research Applications
2,6-Dihydroxy-4-pentylbenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its potential antifungal and antibacterial properties.
Medicine: Research has explored its potential as an inhibitor of certain enzymes and its role in cancer treatment.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
2,6-Dihydroxy-4-pentylbenzoic acid can be compared with similar compounds such as:
2,4-Dihydroxy-6-pentylbenzoic acid: Similar structure but different positions of hydroxyl groups.
Olivetolic acid: A precursor in the synthesis of cannabinoids.
Perlatolic acid: A structurally related compound used in similar applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dihydroxy-4-pentylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)11(12(15)16)10(14)7-8/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHCMJOLDRHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210688 | |
Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61695-63-4 | |
Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061695634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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